An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate: Chemical Structure, Isomers, and Core Applications
An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate: Chemical Structure, Isomers, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethylhexamethylene diisocyanate (TMDI), a key aliphatic diisocyanate used in the synthesis of polyurethanes and other polymers. This document will delve into the chemical structure of TMDI, its isomers, physical and chemical properties, synthesis, and analytical methodologies.
Chemical Structure and Isomers
Trimethylhexamethylene diisocyanate (TMDI) is an organic compound with the chemical formula C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.27 g/mol .[1][2][3] The core structure consists of a six-carbon hexane (B92381) chain with two isocyanate (-NCO) functional groups at positions 1 and 6. The defining feature of TMDI is the presence of three methyl groups attached to the hexane backbone.
Commercially, TMDI is available as a mixture of two positional isomers:
-
2,2,4-Trimethylhexamethylene diisocyanate: In this isomer, two methyl groups are located on the second carbon atom and one methyl group is on the fourth carbon atom of the hexane chain.
-
2,4,4-Trimethylhexamethylene diisocyanate: Here, one methyl group is on the second carbon atom, and two methyl groups are on the fourth carbon atom.
These isomers typically exist in a mixture, and their ratio can influence the properties of the final polymer products.[4][5][6] The CAS number for the isomer mixture is 28679-16-5.[7]
Below are the chemical structures of the two TMDI isomers:
Physicochemical Properties
TMDI is a colorless to pale yellow liquid with a characteristic amine-like odor.[8] It is soluble in various organic solvents but reacts with water.[6][7] A summary of the key physical and chemical properties of the TMDI isomer mixture is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~291 °C | [9] |
| Density | ~1.02 g/cm³ | [5][7] |
| Refractive Index | ~1.46 | [5] |
| Flash Point | > 200 °C | [9] |
| Vapor Pressure | 10 Pa at 20 °C | [9] |
Synthesis of Trimethylhexamethylene Diisocyanate
The synthesis of TMDI is a multi-step process that begins with isophorone (B1672270). The overall synthetic pathway involves the formation of trimethylhexamethylenediamine, which is then converted to the diisocyanate via phosgenation.
Experimental Protocol: Synthesis of Trimethylhexamethylenediamine
The precursor, trimethylhexamethylenediamine, is synthesized from isophorone in a four-step process.[10][11]
-
Hydrogenation of Isophorone: Isophorone is hydrogenated to produce trimethylcyclohexanol.
-
Oxidation: The trimethylcyclohexanol is then oxidized using nitric acid to yield a mixture of trimethyladipic acids.
-
Dinitrile Formation: The trimethyladipic acids are converted to the corresponding dinitriles.
-
Hydrogenation of Dinitrile: The dinitriles are subsequently hydrogenated to produce a mixture of 2,2,4- and 2,4,4-trimethylhexamethylenediamine isomers. This step is typically carried out at elevated temperatures (60-160 °C) and pressures in the presence of a catalyst, such as Raney nickel, and ammonia.[12]
Experimental Protocol: Phosgenation of Trimethylhexamethylenediamine
The final step in the synthesis of TMDI is the phosgenation of trimethylhexamethylenediamine. This reaction should be performed with extreme caution due to the high toxicity of phosgene (B1210022).
-
Reaction Setup: The reaction is typically carried out in an inert solvent, such as chlorobenzene, in a specialized phosgenation reactor.[13]
-
Phosgenation: A solution or suspension of trimethylhexamethylenediamine in the inert solvent is reacted with an excess of phosgene. The reaction is exothermic and proceeds in two stages: first, the formation of carbamoyl (B1232498) chloride and amine hydrochloride, followed by the reaction of the amine hydrochloride with more phosgene to form the diisocyanate.[14] The reaction temperature is carefully controlled, often starting at a lower temperature and then increasing to complete the reaction (e.g., up to 150 °C).[15]
-
Purification: After the reaction is complete, the excess phosgene and hydrogen chloride byproduct are removed. The resulting TMDI is then purified by distillation under reduced pressure.
Analytical Methods for Isomer Characterization
The analysis of TMDI isomers is crucial for quality control and for understanding the structure-property relationships of the resulting polymers. The primary techniques used for this purpose are gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Chromatographic Methods: GC and HPLC
Both GC and HPLC are powerful techniques for separating and quantifying diisocyanate isomers.[16] Due to the high reactivity of the isocyanate groups, a derivatization step is often necessary before chromatographic analysis.[17]
Experimental Protocol for HPLC Analysis:
-
Derivatization: The TMDI sample is reacted with a derivatizing agent, such as 1-(2-pyridyl)piperazine, to form stable urea (B33335) derivatives.[17]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a wavelength suitable for the derivatives (e.g., 254 nm).
-
-
Quantification: The concentration of each isomer is determined by comparing the peak areas to a calibration curve prepared from standards.
Experimental Protocol for GC Analysis:
-
Derivatization: The TMDI sample can be derivatized with an alcohol, such as 2-chlorobenzyl alcohol, to form stable urethane (B1682113) derivatives.[18]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., OV-225 for diisocyanate isomers).[19]
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: A temperature gradient is used to separate the isomers.
-
-
Quantification: The isomer ratio is determined from the integrated peak areas.
Spectroscopic Methods: FTIR and NMR
FTIR Spectroscopy:
FTIR spectroscopy is a valuable tool for identifying the presence of the isocyanate functional group. The N=C=O stretching vibration gives a strong and characteristic absorption band in the region of 2250-2275 cm⁻¹.[20][21] This peak can be used to monitor the progress of the phosgenation reaction and to confirm the presence of the diisocyanate.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the TMDI isomers and to determine their ratio in a mixture. The different chemical environments of the protons and carbon atoms in the 2,2,4- and 2,4,4-isomers will result in distinct signals in the NMR spectra, allowing for their differentiation and quantification.[22][23] The relative integrals of the characteristic peaks for each isomer can be used to calculate the isomer ratio.[22]
Conclusion
Trimethylhexamethylene diisocyanate is a versatile aliphatic diisocyanate with a unique branched structure that imparts specific properties to the polymers derived from it. Understanding the chemical structure of its isomers, their physicochemical properties, and the methods for their synthesis and analysis is crucial for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further research and application of this important chemical compound.
References
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